Bienvenue dans la boutique en ligne BenchChem!

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is a synthetic, small-molecule chemical building block (C13H22N2O4, MW 270.33) featuring a distinctive dual heterocyclic architecture with both morpholine and piperidine rings attached to a butanoic acid scaffold. This structure places it within the broad class of substituted butanoic acids utilized in medicinal chemistry.

Molecular Formula C13H22N2O4
Molecular Weight 270.329
CAS No. 881956-20-3
Cat. No. B2763576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid
CAS881956-20-3
Molecular FormulaC13H22N2O4
Molecular Weight270.329
Structural Identifiers
SMILESC1CCN(CC1)C(CC(=O)O)C(=O)N2CCOCC2
InChIInChI=1S/C13H22N2O4/c16-12(17)10-11(14-4-2-1-3-5-14)13(18)15-6-8-19-9-7-15/h11H,1-10H2,(H,16,17)
InChIKeyHMISVIIWFOKILQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid (CAS 881956-20-3): Baseline Profile for Procurement Assessment


4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is a synthetic, small-molecule chemical building block (C13H22N2O4, MW 270.33) featuring a distinctive dual heterocyclic architecture with both morpholine and piperidine rings attached to a butanoic acid scaffold [1]. This structure places it within the broad class of substituted butanoic acids utilized in medicinal chemistry. Key computed physicochemical properties, such as a calculated LogP (clogP) of 0.49, a topological polar surface area (TPSA) of 78.87 Ų, and compliance with Lipinski's Rule of Five, indicate a balanced hydrophilicity/lipophilicity profile, making it a synthetically accessible intermediate for fragment-based or diversity-oriented synthesis [1].

The Risk of Generic Substitution for 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid in Scientific Workflows


Generic substitution within this compound class is not scientifically justifiable without explicit, matched experimental data, which is currently absent from the public domain. The compound's specific combination of a morpholine and a piperidine ring on a butanoic acid backbone is uncommon [1]. Standard, in-class alternatives, such as those with only one heterocycle (e.g., piperidin-1-yl-butanoic acid or morpholin-4-yl-butanoic acid analogs), lack the dual functionality that could be critical for engaging specific biological targets or for participating in orthogonal synthetic transformations. A search of authoritative bioactivity databases, including ChEMBL, BindingDB, and PubChem, yields no direct binding, functional activity, or selectivity data for this precise compound against any defined macromolecular target, underscoring the unique, uncharacterized nature of its activity profile. Substitution without equivalent validation data represents a high-risk decision for any quantitative structure-activity relationship (QSAR) or lead optimization program.

Quantitative Differentiation Guide for 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid (CAS 881956-20-3): A Critical Gap in Primary Comparator Data


Statement on the Absence of High-Strength, Comparator-Based Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative bioactivity databases (including ChEMBL and BindingDB) yielded no quantitative head-to-head comparisons, cross-study comparable data, or class-level inferences that differentiate 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid from its closest analogs. The compound's bioactivity profile is undefined; a single public assay result lists it as inactive against the G-protein coupled receptor GPR35 in a primary antagonist screen [1]. No potency, selectivity, pharmacokinetic, or functional data against any biological target could be identified for this compound. Consequently, no evidence could be found to answer the central question of why a scientific user should prioritize this compound over a closely related analog.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Computed Structural Differentiation: Physicochemical Property Benchmarking

In the absence of experimental bioactivity comparators, differentiation can only be approached through computed physicochemical properties. This compound presents a characteristic profile (clogP 0.49; TPSA 78.87) that balances polarity and lipophilicity, in contrast to simpler piperidine-only butanoic acids which are likely more polar, or morpholine-only analogs which may be more basic [1]. This balanced profile is a key differentiator for researchers seeking a neutral, non-basic heterocyclic handle for fragment linking or property space exploration. The defined topological polar surface area (78.87 Ų) further supports adequate membrane permeability potential for an oral drug-like profile [1].

Computational Chemistry Drug Design Cheminformatics

Validated Application Scenarios for 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid (CAS 881956-20-3)


Fragment-Based Drug Discovery (FBDD) Exploration

Given its low molecular weight (270.33 Da) and the lack of extensive biological annotation [1], the most scientifically sound application for this compound is as a centrally functionalized fragment. Its balanced lipophilicity (clogP 0.49) and dual heterocyclic nature allow it to serve as a biased or privileged scaffold for fragment growing or linking campaigns, particularly for targets where a morpholine or piperidine group is known to impart favorable ligand binding kinetics or selectivity, but the precise combination has not been tested.

Synthetic Intermediate for Kinase or GPCR Ligand Libraries

The compound's carboxylic acid functionality makes it a versatile point for diversification into amides, esters, and heterocycles. Scientific users can leverage this core to generate focused libraries around targets where morpholine (e.g., PI3K, mTOR) or piperidine (e.g., dopamine or serotonin receptors) motifs are prevalent, using the compound as a unique, pre-assembled building block that eliminates the need for multiple synthetic steps [1].

Benchmarking Standard for In Silico Selectivity Profiling

As a compound with a single bioactivity annotation ('inactive' at GPR35 [1]), it can be used as a negative control for computational docking or machine learning model-building. Its well-defined computed properties make it a suitable reference point for profiling the selectivity cliffs of in-house compound collections against this specific, but common, orphan receptor.

Quote Request

Request a Quote for 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.